molecular formula C21H21N3O3 B2986698 N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-28-7

N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2986698
CAS No.: 898462-28-7
M. Wt: 363.417
InChI Key: BOJLYCRQWVCDQQ-UHFFFAOYSA-N
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Description

N1-(2,3-Dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic oxalamide derivative featuring a polycyclic pyrrolo[3,2,1-ij]quinolin core linked to a 2,3-dimethylphenyl group via an oxalamide bridge. The pyrroloquinoline moiety contains a ketone group at the 4-position, which may enhance hydrogen-bonding interactions, while the 2,3-dimethylphenyl substituent contributes steric bulk and lipophilicity.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-12-4-3-5-17(13(12)2)23-21(27)20(26)22-16-10-14-6-7-18(25)24-9-8-15(11-16)19(14)24/h3-5,10-11H,6-9H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJLYCRQWVCDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • The pyrroloquinoline core in the target compound introduces a rigid polycyclic structure absent in 16–18, which may restrict conformational flexibility and alter binding specificity.

Tetrahydroimidazo[1,2-a]Pyridine Derivatives

Examples from –3 include:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Combines cyano, nitro, and ester groups. Melting point: 243–245°C; Yield: 51% .
  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Substituted with benzyl and nitro groups. Melting point: 215–217°C; Yield: 55% .

Key Differences :

  • The target compound’s oxalamide linker replaces the ester groups in 1l and 2d, altering hydrogen-bonding capacity and metabolic stability.
  • The nitro and cyano groups in 1l and 2d introduce strong electron-withdrawing effects, which are absent in the target compound’s dimethylphenyl and pyrroloquinoline substituents.

Pyrrolo-Quinoline Derivatives with Alternative Linkages

lists compounds such as:

  • N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide: Features a butyramide group instead of oxalamide, reducing hydrogen-bonding sites .
  • CID 18577992: Contains a hydroxypropyl group and a hexahydropyrido[3,2,1-ij]quinolin core, differing in saturation and substituent polarity .

Key Differences :

  • The oxalamide bridge in the target compound provides two amide bonds, enabling stronger interactions with biological targets compared to single-amide or ester linkages.
  • The 4-oxo group in the target’s pyrroloquinoline core may offer additional hydrogen-bonding versus the saturated rings in CID 18577992 .

Implications for Further Research

The target compound’s unique combination of a pyrroloquinoline core and oxalamide linker distinguishes it from analogues. Future studies should explore:

Synthetic Optimization : Improved yields via alternative routes (current yields for similar compounds range 23–55% ).

Biological Profiling : Comparative assays to evaluate potency against targets like kinases or GPCRs, leveraging its hydrophobic and hydrogen-bonding features.

Solubility and ADMET Properties : Structural modifications to balance lipophilicity (e.g., reducing methyl groups) without compromising binding affinity.

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